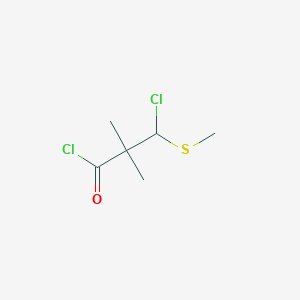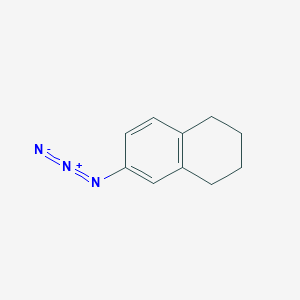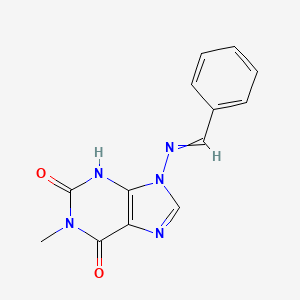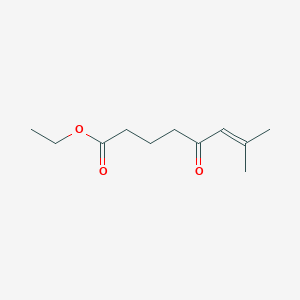
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride is an organic compound with the molecular formula C6H11ClOS It is a chlorinated derivative of propanoyl chloride, featuring a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride typically involves the chlorination of 2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality.
化学反応の分析
Types of Reactions
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols, thiols), solvents (e.g., dichloromethane, ethanol), and mild bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
科学的研究の応用
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. This reactivity is exploited in various synthetic and biological applications, where the compound acts as a key intermediate or modifying agent.
類似化合物との比較
Similar Compounds
2-Chloro-2-methylpropanoic acid: A structurally similar compound with a carboxylic acid group instead of a carbonyl chloride.
3-Chloro-2,2-dimethylpropanoic acid: Another related compound with a carboxylic acid group.
2,2-Dimethyl-3-(methylsulfanyl)propanoyl chloride: Lacks the chlorine atom present in 3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methylsulfanyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
特性
CAS番号 |
115363-83-2 |
|---|---|
分子式 |
C6H10Cl2OS |
分子量 |
201.11 g/mol |
IUPAC名 |
3-chloro-2,2-dimethyl-3-methylsulfanylpropanoyl chloride |
InChI |
InChI=1S/C6H10Cl2OS/c1-6(2,4(7)9)5(8)10-3/h5H,1-3H3 |
InChIキー |
JXJZGBPGCMFJCE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(SC)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14302923.png)
![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)







